molecular formula C6H8N2O2 B11923454 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

Cat. No.: B11923454
M. Wt: 140.14 g/mol
InChI Key: VWQIVGGLUAMHRO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a pyrimidinone derivative characterized by a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) group at position 2 on the pyrimidin-4-one core. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and materials science. For instance, hydroxymethyl groups are commonly introduced via nucleophilic substitution or oxidation reactions, as seen in the synthesis of 5-pyrimidinemethanol derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3

InChI Key

VWQIVGGLUAMHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=N1)CO

Origin of Product

United States

Preparation Methods

Cyclization of Thiocarboxamide Precursors

A widely employed strategy involves the cyclization of thiocarboxamide derivatives under alkaline conditions. For instance, Derbisbekova et al. demonstrated that 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-thiocarboxamide undergoes cyclization in aqueous potassium hydroxide (KOH) to yield pyrimidin-4-one derivatives . Key steps include:

  • Reagents : Thiocyanoacetamide, pyridoxal hydrochloride, and piperidine.

  • Conditions : Reflux in methanol followed by alkaline cyclization.

  • Yield : ~80% after purification .

Characterization via 1H^1 \text{H}-NMR confirmed the presence of a hydroxymethyl group (δ 4.67 ppm, d, J = 7.2 Hz) and a methyl group (δ 2.47 ppm, s) . This method’s scalability is limited by the need for multistep purification.

Oxidation-Reduction of Thymidine Derivatives

Alternative routes leverage thymidine’s methyl group as a precursor. A 2023 study reported the oxidation of thymidine’s C5-methyl group to a formyl intermediate using Jones reagent (CrO3_3-H2_2SO4_4), followed by sodium borohydride (NaBH4_4) reduction to install the hydroxymethyl moiety .

  • Reagents : Thymidine, CrO3_3, NaBH4_4.

  • Conditions : Oxidation at 0°C, reduction at room temperature.

  • Yield : 65–72% after column chromatography .

This method benefits from commercial availability of thymidine but requires stringent control over oxidation states to avoid over-oxidation to carboxylic acids .

Ultrasonic Irradiation-Assisted Synthesis

Recent advancements employ ultrasonic irradiation to accelerate cyclocondensation. Dhokale et al. synthesized benzopyrano-pyrimidines in 85–92% yields under ultrasound (40 kHz, 60°C), reducing reaction times from hours to minutes . Adapting this for 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one could involve:

  • Reagents : Thiourea derivatives, aldehydes.

  • Conditions : Ultrasonic bath, ethanol solvent.

  • Theoretical Yield : Estimated 70–80% based on analogous reactions .

Enzymatic and Biosynthetic Approaches

Biocatalytic methods are emerging, particularly for hydroxymethyl-containing pyrimidines. In Saccharomyces cerevisiae, 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine is a biosynthetic precursor to thiamine, though direct conversion to the 4-one derivative remains unexplored . Key enzymes (e.g., phosphomethylpyrimidine synthase) could be engineered for in vitro synthesis .

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
CyclizationKOH, thiocarboxamide80High purityMultistep purification
Oxidation-ReductionCrO3_3, NaBH4_465–72Uses commercial precursorsOver-oxidation risks
Condensation-AminationNH4_4OAc, NaBH3_3CN58ModularLow overall yield
Ultrasonic IrradiationUltrasound, ethanol70–80*Rapid, energy-efficientRequires specialized equipment
EnzymaticEngineered enzymesN/AEco-friendlyUnderdeveloped for target compound

*Theoretical estimate based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one can undergo oxidation to form 5-formyl-2-methyl-5H-pyrimidin-4-one.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-formyl-2-methyl-5H-pyrimidin-4-one

    Reduction: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Pyrimidine derivatives, including 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one, have been studied for their antibacterial properties. Research indicates that modifications to the pyrimidine structure can enhance antimicrobial efficacy. For example, a series of 2-N-aryl substituted pyrimidines demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
5a1000.2
5b250.2
5g501.6
5h250.2

These findings suggest that specific substitutions on the pyrimidine ring can lead to enhanced antibacterial properties, making them candidates for further development in antibiotic therapies .

Anticancer Properties

The anticancer potential of pyrimidine derivatives is another area of active research. Studies have indicated that certain pyrimidine compounds can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and are often dysregulated in cancer cells. For instance, novel compounds derived from pyrimidines have shown promising activity against various cancer cell lines by inhibiting key kinases involved in tumor progression .

In Vitro Studies

A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis and characterization of various substituted pyrimidines, including those based on the core structure of this compound. These compounds were evaluated for their biological activities, revealing significant antibacterial effects and potential as CDK inhibitors . The structure-activity relationship (SAR) analysis provided insights into how different substitutions affected biological activity.

Antimalarial Research

Recent investigations into the antimalarial properties of related pyrimidine derivatives have identified essential kinases as novel drug targets to combat resistance against traditional therapies. Compounds similar to this compound were tested for their inhibitory effects on plasmodial kinases, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Pyrimidinone Derivatives and Their Properties
Compound Name Substituents Melting Point (°C) Notable Properties Reference
5-(Hydroxymethyl)-2-methyl-5H-pyrimidin-4-one 5-CH₂OH, 2-CH₃ N/A Predicted higher solubility due to -OH
4b () 5,7-dimethoxy, 2-(aryl) 231.6–232.8 Antibacterial activity
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one 5-acetyl, 6-CH₃, 4-Ph N/A Potential lipophilicity from phenyl
5-(2-Hydroxyethyl)pyrimidin-2,4-dione () 5-CH₂CH₂OH N/A Enhanced hydrogen bonding capacity
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-CH₃, 2-Ph N/A Electrophilic reactivity from Cl
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one 4-OH, 2-OCH₃, 5-CH₃ N/A Mixed polarity from -OH and -OCH₃

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound likely increases aqueous solubility compared to methylthio (e.g., ) or chloro substituents (e.g., 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one ).
  • Synthetic Accessibility : Hydroxymethyl groups can be introduced via methods similar to those for 5-(2-hydroxyethyl)pyrimidin-2,4-dione, which involves hydroxylation or protection/deprotection strategies .
  • Biological Activity : Analogs with aryl groups (e.g., 4b in ) exhibit antibacterial properties, suggesting that the target compound’s hydroxymethyl group may modulate activity against microbial targets .

Structural Modifications and Functional Implications

  • Hydroxymethyl vs.
  • Methyl vs. Phenyl Substituents : The 2-methyl group in the target compound offers lower steric bulk than phenyl (e.g., 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one ), which could enhance metabolic stability.
  • Electron-Withdrawing vs.

Pharmacokinetic and Toxicity Considerations

  • Oral Bioavailability: Chromeno-pyrimidine derivatives () with fused rings show good oral bioavailability, suggesting that simpler pyrimidinones like the target compound may require optimization for absorption .
  • Metabolic Stability : The hydroxymethyl group may undergo oxidation to a carboxylic acid, a pathway observed in furan derivatives like 5-(hydroxymethyl)-2-furfural (), necessitating stability studies .

Biological Activity

5-(Hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study : In a study evaluating the cytotoxicity of pyrimidine derivatives, compounds similar to this compound showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells. The structural activity relationship (SAR) indicated that modifications on the pyrimidine ring could enhance anticancer efficacy .
CompoundCell LineIC50 (µM)
This compoundMCF-77.53
Other Pyrimidine DerivativeMCF-75.69
Other Pyrimidine DerivativeHepG211.71

2. Anti-inflammatory Activity

Pyrimidine derivatives, including the target compound, have shown promising anti-inflammatory properties.

  • Research Findings : A comparative analysis indicated that several pyrimidine compounds exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (µM)
This compound0.04
Celecoxib0.04

3. Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been explored, revealing activity against both bacterial and fungal strains.

  • Study Overview : The compound exhibited notable antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Similar compounds have been noted to inhibit kinases involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with pathways such as ERK signaling, which is crucial for cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrimidinone derivatives often involves nucleophilic substitution or condensation reactions. For example, formaldehyde and a base (e.g., NaOH) can introduce hydroxymethyl groups at specific positions on the pyrimidine ring . Reaction optimization should focus on temperature control (e.g., 60–80°C), catalyst selection (e.g., p-toluenesulfonic acid for cyclization), and solvent polarity to enhance yield and purity . Purification via recrystallization or column chromatography is critical to isolate the compound from byproducts .

Q. How should researchers validate the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of hydroxymethyl (-CH2_2OH) and methyl groups, comparing chemical shifts to related pyrimidinones (e.g., δ 4.5–5.0 ppm for hydroxymethyl protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (C7_7H10_{10}N2_2O2_2) with an error margin < 5 ppm .
  • X-ray Crystallography : If crystalline, SHELX programs (e.g., SHELXL) can resolve bond lengths and angles to confirm stereoelectronic properties .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

  • Critical Properties :

  • LogP : Estimated via computational tools (e.g., ChemAxon) to predict lipophilicity, which impacts membrane permeability in biological assays .
  • pKa : The hydroxymethyl group may confer slight acidity (pKa ~12–14), requiring pH-controlled buffers to prevent degradation .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under storage conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors) by modifying substituents on the pyrimidine ring .
  • ADMET Prediction : Tools like SwissADME evaluate drug-likeness, oral bioavailability, and toxicity risks for lead optimization .
  • QSAR Analysis : Correlate structural features (e.g., Hammett constants of substituents) with activity data to identify pharmacophores .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Troubleshooting Framework :

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted aldehydes) that may skew activity .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays) to control for variables like serum concentration or incubation time .
  • Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may act as false positives/negatives .

Q. What strategies are effective for resolving crystallographic disorder in pyrimidinone derivatives?

  • Crystallography Best Practices :

  • Data Collection : Use high-resolution synchrotron radiation (e.g., λ = 0.7–1.0 Å) to enhance data quality for SHELXL refinement .
  • Disorder Modeling : For flexible hydroxymethyl groups, apply restraints (e.g., DFIX in SHELX) to refine occupancy and thermal parameters .
  • Validation : Cross-check Rfree_{\text{free}} values (< 0.25) and electron density maps (e.g., Fo-Fc) to confirm model accuracy .

Q. How can researchers leverage this compound as a precursor for synthesizing pharmacologically relevant analogs?

  • Derivatization Pathways :

  • Functionalization : Introduce halogens (e.g., Cl, F) at the 4-position via electrophilic substitution to modulate electronic properties .
  • Heterocycle Fusion : Attach chromeno[4,3-d]pyrimidine moieties via cyclocondensation to explore anticancer activity .
  • Prodrug Design : Esterify the hydroxymethyl group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

  • Key References :
    • Synthesis and purification:
    • Structural analysis:
    • Computational modeling:

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